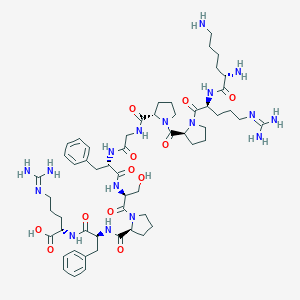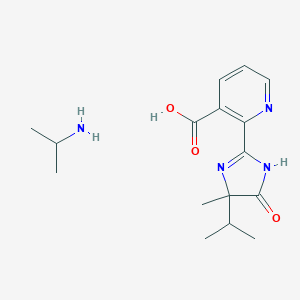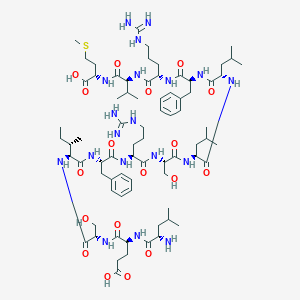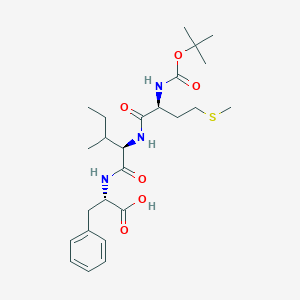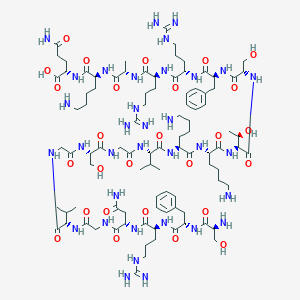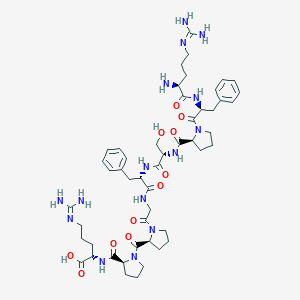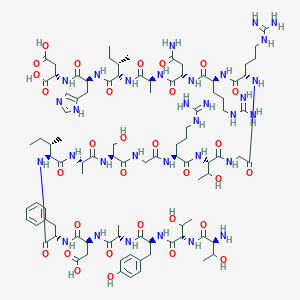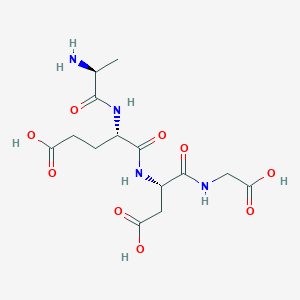
Dadle
Übersicht
Beschreibung
- DADLE ist ein synthetisches Opioidpeptid mit analgetischen Eigenschaften.
- Seine Peptidsequenz lautet Tyr-D-Ala-Gly-Phe-D-Leu.
- Obwohl es oft als selektiver δ-Opioidrezeptoragonist betrachtet wird, bindet es auch an den μ1-Subtyp der μ-Opioidrezeptoren .
Herstellungsmethoden
- This compound kann über verschiedene Wege synthetisiert werden, einschließlich der Festphasenpeptidsynthese.
- Industrielle Produktionsmethoden können großtechnische Peptidsynthese oder rekombinante Expression in Mikroorganismen umfassen.
Wissenschaftliche Forschungsanwendungen
- In der Chemie: DADLE dient als Modellpeptid zur Untersuchung von Opioidrezeptor-Interaktionen.
- In der Biologie: Es hilft, die Signalwege von Opioidrezeptoren zu entschlüsseln.
- In der Medizin: Die Forschung untersucht sein Potenzial als Analgetikum und neuroprotektives Mittel.
- In der Industrie: Die Anwendungen von this compound sind aufgrund seiner Peptidnatur begrenzt.
Wirkmechanismus
- This compound aktiviert δ-Opioidrezeptoren, was zu Analgesie führt.
- Es kann auch an μ-Opioidrezeptoren binden und so den Blutdruck und die Herzfrequenz beeinflussen.
- Die genauen molekularen Ziele und beteiligten Pfade erfordern weitere Untersuchungen.
Wirkmechanismus
Target of Action
DADLE, or [D-Ala2, D-Leu5]-Enkephalin, is a synthetic peptide and a highly selective agonist for the delta opioid receptor (δOR) . The δOR is expressed on brain microvascular endothelial cells (BMECs), and this compound’s interaction with these receptors plays a crucial role in its mechanism of action .
Mode of Action
This compound interacts with δORs on BMECs, leading to a series of cellular changes . This interaction is thought to be responsible for this compound’s neuroprotective effects, as it has been shown to reduce apoptosis and promote neuronal survival . The protective effects of this compound can be blocked by opioid antagonists, indicating that its action is mediated through opioid receptors .
Biochemical Pathways
This compound’s interaction with δORs triggers the AMPK/mTOR/ULK1 signaling pathway . This pathway plays a crucial role in autophagy, a cellular process involved in the degradation and recycling of cellular components. By activating this pathway, this compound enhances autophagy, which is thought to contribute to its neuroprotective effects .
Pharmacokinetics
It is known that this compound is a small molecule, which suggests it may have good bioavailability .
Result of Action
This compound’s action results in a number of molecular and cellular effects. It has been shown to decrease apoptosis and promote neuronal survival . In addition, this compound enhances autophagic flux and inhibits necroptosis, a form of programmed cell death . These effects are thought to contribute to this compound’s neuroprotective properties.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, this compound has been shown to induce a hibernation-like state in non-hibernating species, suggesting that it may be influenced by environmental conditions . .
Biochemische Analyse
Biochemical Properties
“Dadle” interacts with delta opioid receptors, stimulating extracellular signal-regulated protein kinases (ERK), which are members of the mitogen-activated protein kinases (MAPK) . These interactions play a key role in neuronal protection against hypoxic and ischemic conditions .
Cellular Effects
“this compound” exerts protective effects on various types of cells, particularly neurons, under hypoxic and ischemic conditions . It influences cell function by attenuating apoptosis via the MEK/ERK antiapoptotic pathway .
Molecular Mechanism
“this compound” exerts its effects at the molecular level through binding interactions with delta opioid receptors . It activates the MEK-ERK pathway, leading to decreased apoptosis and improved neuronal survival .
Temporal Effects in Laboratory Settings
“this compound” has shown to provide dose-dependent protection on spinal cord ischemia-reperfusion (I/R) injury in rabbits . Over time, it reduces the rate of paraplegia and increases the number of surviving neurons .
Dosage Effects in Animal Models
In animal models, the effects of “this compound” vary with different dosages . At a dosage of 0.05 mg/kg, “this compound” significantly reduces serum malondialdehyde (MDA) and nitric oxide (NO) levels, while increasing glutathione peroxidase (GSH-Px) and superoxide dismutase (SOD) levels .
Metabolic Pathways
“this compound” is involved in the MEK-ERK pathway . It interacts with delta opioid receptors and stimulates ERK, a member of the MAPK .
Vorbereitungsmethoden
- DADLE can be synthesized using various routes, including solid-phase peptide synthesis.
- Industrial production methods may involve large-scale peptide synthesis or recombinant expression in microorganisms.
Analyse Chemischer Reaktionen
- DADLE unterliegt verschiedenen Reaktionen, einschließlich Oxidation, Reduktion und Substitution.
- Häufige Reagenzien umfassen Schutzgruppen für Aminosäuren während der Synthese.
- Die gebildeten Hauptprodukte hängen von den jeweiligen Reaktionsbedingungen ab.
Vergleich Mit ähnlichen Verbindungen
- Die Einzigartigkeit von DADLE liegt in seiner spezifischen Sequenz und Rezeptorselektivität.
- Zu den ähnlichen Verbindungen gehören andere Enkephaline (z. B. DAMGO) und endogene Opioidpeptide.
Eigenschaften
IUPAC Name |
(2R)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39N5O7/c1-17(2)13-24(29(40)41)34-28(39)23(15-19-7-5-4-6-8-19)33-25(36)16-31-26(37)18(3)32-27(38)22(30)14-20-9-11-21(35)12-10-20/h4-12,17-18,22-24,35H,13-16,30H2,1-3H3,(H,31,37)(H,32,38)(H,33,36)(H,34,39)(H,40,41)/t18-,22+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUJMSMQIPIPTF-IBURTVSXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63631-40-3 | |
| Record name | Enkephalin, leucine-2-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063631403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DADLE | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08856 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ENKEPHALIN-(2-D-ALA, 5-D-LEU) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB4QD9GL6F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of DADLE?
A1: this compound acts primarily as a selective agonist of the delta opioid receptor (DOR), a G protein-coupled receptor. [, , , , , , , ]
Q2: How does this compound binding to DOR elicit its effects?
A2: this compound binding to DOR initiates signaling cascades primarily through Gi/Go proteins, leading to inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. [, ] This, in turn, influences various downstream pathways involved in pain modulation, neuroprotection, and other physiological processes. [, , ]
Q3: Does this compound interact with other opioid receptors?
A3: While this compound displays selectivity for DOR, studies indicate it can also interact with mu opioid receptors (MOR) at higher concentrations, albeit with lower affinity compared to DOR. [, ] This interaction contributes to its complex pharmacological profile.
Q4: How does this compound's interaction with MOR differ from its interaction with DOR?
A4: this compound's interaction with MOR can activate distinct downstream signaling pathways compared to DOR, potentially leading to different physiological effects. [] For instance, studies suggest that this compound's cytotoxic effects at high concentrations might be mediated through MOR activation and subsequent Fas ligand (FasL) upregulation. []
Q5: What is the role of receptor endocytosis in this compound's activity?
A5: Research indicates that DOR endocytosis is crucial for this compound's analgesic effects. [] Prolonged exposure to high this compound concentrations can induce DOR-dependent endocytosis and downstream signaling involving protein kinase C (PKC), potentially contributing to neuronal hyperexcitability. []
Q6: How does this compound affect neuronal survival and apoptosis?
A6: this compound exhibits neuroprotective properties by activating pro-survival kinases like Akt and extracellular signal-regulated kinase (ERK) via epidermal growth factor receptor (EGFR) transactivation. [] It also influences apoptosis by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins in various cell types, including neurons and astrocytes. [, , ]
Q7: What is the molecular formula and weight of this compound?
A7: this compound (C30H42N6O7) has a molecular weight of 598.7 g/mol.
Q8: How do structural modifications of this compound impact its activity?
A8: Modifications to this compound's structure can significantly alter its pharmacological properties, including potency, selectivity, and metabolic stability. [, , ] For instance, capping the N- and C-termini or cyclizing the peptide with a coumarinic acid linker aimed to improve its metabolic stability and bioavailability. [, , , ]
Q9: How is this compound metabolized in the body?
A9: this compound is primarily metabolized by enzymatic degradation, with endopeptidases playing a major role in its elimination. [] Its cyclic prodrugs, designed to enhance stability, undergo esterase-catalyzed bioconversion to release this compound. [, ]
Q10: What are the primary routes of this compound elimination?
A10: this compound is primarily eliminated through metabolism, while its cyclic prodrugs are mainly excreted through the biliary route. [, ]
Q11: What factors limit this compound's permeation across biological barriers?
A11: this compound's permeation across biological barriers, such as the blood-brain barrier (BBB) and intestinal mucosa, is restricted by efflux transporters like P-glycoprotein (P-gp) and metabolic enzymes, particularly CYP450 enzymes. [, , ]
Q12: How do the pharmacokinetic properties of this compound differ across species?
A12: Significant species differences exist in the disposition of this compound and its cyclic prodrugs. [] For instance, brain uptake of the cyclic prodrug OMCA-DADLE and this compound in guinea pigs was significantly higher compared to rats. [] This highlights the importance of considering species-specific factors when interpreting preclinical data.
Q13: What in vitro models have been used to study this compound's effects?
A13: Various in vitro models, including isolated organ preparations (e.g., rat heart, guinea pig ileum), primary cell cultures (e.g., rat cortical neurons, astrocytes), and immortalized cell lines (e.g., NG108-15, PC12, HepG2, AF5, U937) have been utilized to investigate this compound's effects on various cellular processes. [, , , , , , , , , , , , , , ]
Q14: What in vivo models have been used to study this compound's therapeutic potential?
A14: Animal models of various conditions, including global cerebral ischemia-reperfusion injury in rats, spinal cord injury in mice, sepsis in rats, hemorrhagic shock in rats, and pulmonary ischemia-reperfusion injury in pigs, have been employed to evaluate the therapeutic potential of this compound. [, , , , , , , , , ]
Q15: What is known about the long-term effects of this compound?
A15: Further research is needed to fully elucidate the long-term effects of this compound. Current knowledge primarily stems from preclinical studies, highlighting the need for more comprehensive investigations, particularly in the context of chronic administration.
Q16: What drug delivery strategies have been explored to enhance this compound's therapeutic efficacy?
A16: Strategies to improve this compound's delivery and targeting include the development of cyclic prodrugs to enhance stability and potentially facilitate transport across biological barriers. [, , , ] Intrathecal administration has also been investigated for targeted delivery to the spinal cord. [, ]
Q17: How does this compound relate to the phenomenon of hibernation?
A17: this compound has been identified as a potential hibernation-inducing agent. [, ] Research suggests that its ability to induce a hypometabolic state similar to hibernation may contribute to its protective effects in various organs, including the brain.
Q18: What are the implications of this compound's effects on KATP channels?
A18: this compound's ability to open ATP-sensitive potassium (KATP) channels is thought to be a key mechanism underlying its protective effects against ischemia-reperfusion injury in various organs. [, ] This mechanism contributes to its potential therapeutic value in conditions like myocardial infarction and stroke.
Q19: What is the historical context of this compound research?
A19: this compound's discovery and subsequent research stem from efforts to understand the endogenous opioid system and explore its therapeutic potential. [] Over the years, research has uncovered its diverse pharmacological actions, fueling continued interest in its possible applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


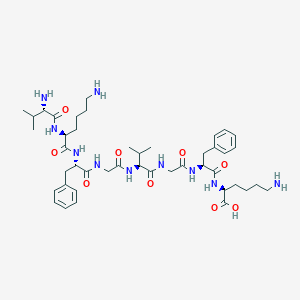
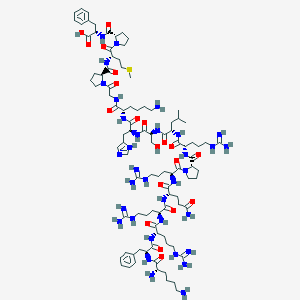
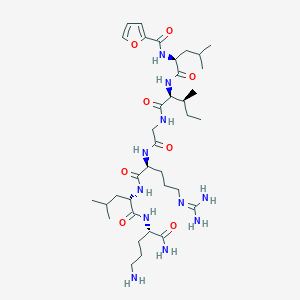
![Lys-[Des-Arg9]Bradykinin](/img/structure/B13264.png)
